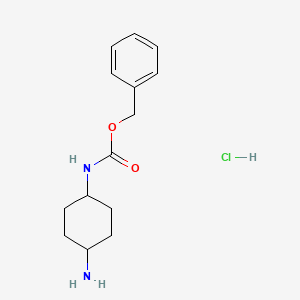

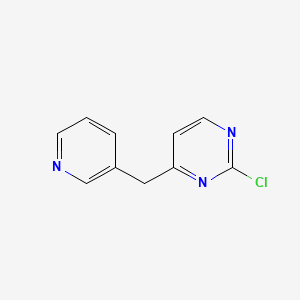

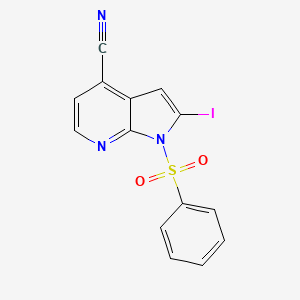

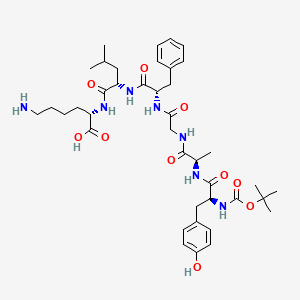

![molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7](/img/structure/B597079.png)

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .

Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, can be achieved through organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .Molecular Structure Analysis

Oxazines, the parent compound of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The relative position of the heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis

The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives . This reaction acceleration was clearly highlighted compared to conventional heating conditions .Applications De Recherche Scientifique

Organocatalysis in Carbon Dioxide Transformation

The compound has been utilized in organocatalytic systems for the transformation of carbon dioxide (CO2). It participates in organocatalyzed [4 + 2] annulation reactions with CO2, leading to the synthesis of 1,3-oxazine-2,4-diones . This process is noted for its high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Researchers have developed a protocol using 1,3-oxazine-2,4-diones for the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These derivatives are synthesized through a one-pot, two-step, and three-component reaction, yielding good to high yields . This synthesis is significant in medicinal chemistry for the development of drug candidates with diverse biological activities.

Catalysis and Biocatalysis

The catalytic potential of 1,3-oxazine-2,4-diones is being explored in the realm of catalysis and biocatalysis . They are used to study the transformation of CO2 and carbonyl sulfide (COS) into valuable chemical products, highlighting their importance in green chemistry initiatives .

Orientations Futures

The future directions in the research of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” and its derivatives could involve exploring their potential biological activities further . Additionally, the development of new synthetic methods, such as the microwave-assisted process to access new six-membered heterocyclic structures, shows promise .

Propriétés

IUPAC Name |

1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUATXXESWDBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

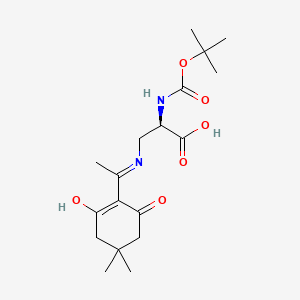

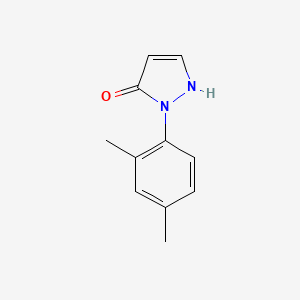

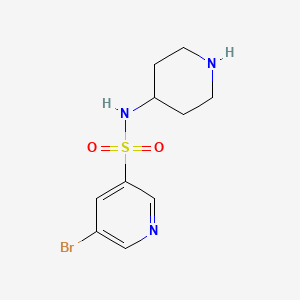

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)